4'-Demethyl Homoharringtonine

Beschreibung

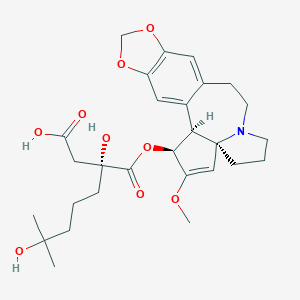

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNKGNYRSLLFRU-KSZYUSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650139 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98599-84-9 | |

| Record name | O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research on Mechanisms of Resistance to Cephalotaxine Alkaloids

Identification of Multidrug Resistance (MDR) Transporters in Resistance Development

The development of resistance to cephalotaxine (B1668394) alkaloids, including Homoharringtonine (B1673347) (HHT) and by extension, its derivatives like 4'-Demethyl Homoharringtonine, is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively removing cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. oncotarget.com

P-glycoprotein/MDR1: A primary mechanism of resistance to HHT is the overexpression of P-glycoprotein (P-gp), which is encoded by the ABCB1 gene (also known as MDR1). whuhzzs.comtandfonline.com Studies have demonstrated that cell lines with acquired resistance to HHT exhibit a significant increase in the expression of P-gp. whuhzzs.com This protein is a well-known multidrug resistance transporter that confers resistance to a wide array of structurally and functionally diverse anticancer drugs, including anthracyclines, vinca (B1221190) alkaloids, and taxanes. dovepress.com The overexpression of P-gp is a common cause of multidrug resistance (MDR) in acute myeloid leukemia (AML). whuhzzs.com Research has confirmed that HHT is a substrate for MDR1, and resistance to HHT is mediated by this efflux pump. amegroups.org

ABCG2: Another important ABC transporter implicated in multidrug resistance is the ATP-binding cassette super-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). amegroups.orgwhuhzzs.com ABCG2 is known to transport various anticancer agents, including mitoxantrone (B413) and topotecan. nih.gov However, studies investigating the role of ABCG2 in resistance to cephalotaxine alkaloids have shown that HHT is not a substrate for the ABCG2 transporter. nih.gov In a study profiling cephalotaxus esters against cells overexpressing ABCG2, no resistance to HHT was observed, suggesting that ABCG2 is not a primary mechanism of resistance for this class of compounds. nih.gov

Establishment and Characterization of Resistant Cell Lines for Mechanistic Studies

To investigate the molecular mechanisms of resistance to cephalotaxine alkaloids, researchers have established and characterized several resistant cancer cell lines. These in vitro models are invaluable tools for understanding the dynamic changes that occur as cells develop resistance.

A common method for developing resistant cell lines involves the continuous exposure of cancer cells to gradually increasing concentrations of the drug over a prolonged period. whuhzzs.com For instance, HHT-resistant acute myeloid leukemia (AML) cell lines, such as MV4-11 and MOLM-13, have been successfully established. whuhzzs.com These resistant strains exhibit a significantly higher resistance index (RI) compared to their sensitive parental counterparts. whuhzzs.com

Characterization of Resistant Cell Lines:

P-glycoprotein Overexpression: A consistent finding in HHT-resistant cell lines is the increased expression of P-glycoprotein (P-gp). whuhzzs.comfrontiersin.org For example, the K562/HHT cell line, a homoharringtonine-resistant leukemia cell line, shows high levels of P170 (P-glycoprotein) expression. ashpublications.org

Altered Cellular Biology: Beyond P-gp expression, HHT-resistant cells display other biological changes. Studies have shown that after acquiring HHT resistance, the cell growth rate decreases, and the cell cycle is delayed, with an accumulation of cells in the G0/G1 phase and a decrease in the S phase. whuhzzs.com

Transcriptomic Changes: RNA sequencing of HHT-resistant cells has revealed differential expression of numerous genes. In HHT-resistant AML cell lines, analyses have identified upregulated genes belonging to the G-protein coupled receptor (GPR) family, such as Calcitonin Receptor-Like (CALCRL) and G Protein Subunit Alpha I1 (GNAI1), suggesting their potential role in mediating HHT resistance. whuhzzs.comfrontiersin.org

The table below summarizes the characteristics of some established Homoharringtonine-resistant cell lines.

| Cell Line | Parental Cell Line | Method of Establishment | Key Resistance Mechanisms | Reference |

| MV4-11-R (R10, R30, R50) | MV4-11 (AML) | Stepwise increase in HHT concentration over 15 months | Increased P-glycoprotein expression, altered cell cycle, upregulation of CALCRL and GNAI1 genes. | whuhzzs.com |

| MOLM-13-R (R10, R30, R50) | MOLM-13 (AML) | Stepwise increase in HHT concentration over 15 months | Increased P-glycoprotein expression, altered cell cycle, upregulation of CALCRL and GNAI1 genes. | whuhzzs.com |

| K562/HHT | K562 (CML) | Gradient concentrations of homoharringtonine | High expression of P170 (P-glycoprotein). | ashpublications.org |

| HL-60/RV+ | HL-60 (Promyelocytic Leukemia) | Not specified | Over-expression of P-glycoprotein 1 (MDR1). | amegroups.orgnih.gov |

Exploration of Strategies to Circumvent or Reverse Resistance in Preclinical Models

Overcoming drug resistance is a key objective in cancer therapy. Several preclinical strategies have been explored to circumvent or reverse resistance to cephalotaxine alkaloids.

Combination Therapies:

Bortezomib (B1684674): The proteasome inhibitor bortezomib has been shown to reverse HHT resistance in the K562/HHT cell line. Low doses of bortezomib were found to down-regulate the expression of P170 (P-glycoprotein), thereby sensitizing the resistant cells to HHT and increasing apoptosis when used in combination. nih.govashpublications.org The combination of bortezomib and HHT has demonstrated a synergistic anti-proliferative effect and induced apoptosis in K562 cells by suppressing BCL-2 protein and up-regulating BAX protein. frontiersin.orgaacrjournals.org

Venetoclax (B612062): Homoharringtonine has been found to overcome de novo resistance to the BCL-2 inhibitor venetoclax in AML. The combination of HHT and venetoclax shows significant synergism in venetoclax-resistant AML cell lines. This synergistic effect is attributed to HHT's ability to inhibit protein synthesis, including the downregulation of Mcl-1, a protein implicated in venetoclax resistance. nih.gov

Etoposide (B1684455): HHT has shown synergistic cytotoxicity with etoposide in AML cell lines. amegroups.org The mechanism involves the disruption of the thioredoxin-mediated antioxidant defense by HHT, which enhances the cytotoxic effects of etoposide. amegroups.org

Development of Derivatives:

Research into derivatives of HHT has shown promise in overcoming resistance. Derivatives such as deoxyharringtonine (B1197191) (DHT) and deoxyhomoharringtonine (DHHT) appear to be less susceptible to efflux by MDR1 due to modifications in the acyl chain, suggesting they may overcome P-gp-mediated resistance. amegroups.org

Use of Resistance Modulators:

Phytochemicals have been investigated for their potential to reverse P-gp-mediated multidrug resistance. For example, the lignan (B3055560) pinoresinol (B1678388) has been shown to restore sensitivity to doxorubicin (B1662922) in P-gp overexpressing leukemia cells by competitively inhibiting drug efflux. While not tested directly with this compound, this highlights a potential strategy for overcoming resistance mediated by P-glycoprotein.

The table below provides an overview of preclinical strategies to overcome Homoharringtonine resistance.

| Strategy | Agent(s) | Mechanism of Action | Cell Line(s) | Reference |

| Combination Therapy | Bortezomib | Down-regulation of P-glycoprotein (P170). | K562/HHT | nih.govashpublications.org |

| Combination Therapy | Venetoclax | Inhibition of protein synthesis, downregulation of Mcl-1. | OCI-AML3, THP1 | |

| Combination Therapy | Etoposide | Disruption of thioredoxin-mediated antioxidant defense. | THP1, HL60 | amegroups.org |

| Derivative Development | Deoxyharringtonine (DHT), Deoxyhomoharringtonine (DHHT) | Reduced susceptibility to MDR1 efflux. | HL-60/RV+ | amegroups.org |

| Resistance Modulation | Pinoresinol | Competitive inhibition of P-glycoprotein efflux. | Lucena 1 (P-gp overexpressing leukemia cells) |

Chemical Biology and Medicinal Chemistry Investigations of 4 Demethyl Homoharringtonine and Analogues

Synthetic Methodologies for Cephalotaxine (B1668394) and Derivatives

The complex structure of cephalotaxine, the core component of homoharringtonine (B1673347) and its analogues, has made its synthesis a challenging endeavor for chemists.

Total Synthesis Approaches to the Core Cephalotaxine Scaffold

The synthesis of cephalotaxine involves constructing a unique pentacyclic ring system. Various strategies have been developed to achieve this, often involving innovative chemical reactions. One approach utilizes a transannular reductive skeletal rearrangement to build the core structure. Another method employs an acid-catalyzed cyclization as a key step in forming the molecule's framework nih.gov.

Researchers have also explored amide bis-alkylation followed by ring-closing metathesis to create the characteristic 1-azaspirocycle found in cephalotaxine researchgate.net. Other notable strategies include the use of a vinylcyclopropane (B126155) rearrangement and a furan (B31954) oxidation-transannular Mannich cyclization cascade, which efficiently constructs the full cephalotaxine substructure organic-chemistry.orgfigshare.com. These diverse approaches highlight the ongoing efforts to develop more efficient and high-yielding syntheses of this important alkaloid, which is crucial for producing homoharringtonine and its derivatives without relying on natural plant sources figshare.com.

Synthetic Strategies for Related Cephalotaxine Alkaloid Esters

The biological activity of compounds like homoharringtonine is largely attributed to the ester side chain attached to the cephalotaxine core. However, the esterification process is notoriously difficult due to the steric hindrance of both the cephalotaxine molecule and the complex side chain.

To overcome this challenge, chemists have designed a variety of less hindered side chain intermediates. These include α-ketoacids and heterocyclic structures like four-membered lactones, tetrahydrofurans, and tetrahydropyrans, which can be more readily coupled to the cephalotaxine core. The development of these intermediates has been a key factor in the successful synthesis of homoharringtonine, harringtonine (B1672945), and other related natural products researchgate.net. The synthesis of these chiral side chains themselves has also been a focus, with methods developed from readily available starting materials like D-Malic acid.

Design and Evaluation of Synthetic Analogues and Derivatives

To improve upon the natural compounds, researchers have designed and synthesized a wide range of analogues and derivatives of homoharringtonine.

Development of Novel Homoharringtonine Derivatives (e.g., deoxyharringtonine (B1197191), deoxyhomoharringtonine, bis(demethyl)-deoxyharringtonine)

The synthesis of novel derivatives has been a key area of research, aiming to create compounds with improved properties. One notable example is the total synthesis of (-)-deoxyharringtonine, an anti-leukemia alkaloid organic-chemistry.org. This synthesis involved a unique ring-expansion of an aziridine (B145994) to form a seven-membered ring and a subsequent 1,3-dipolar cycloaddition to create the spiro-pyrrolidine core organic-chemistry.org.

Other derivatives that have been synthesized include deoxyhomoharringtonine. The general strategy for these syntheses often involves the coupling of the cephalotaxine core with various synthesized side chains, utilizing intermediates like α-ketoacids or four-membered lactones. While specific details on the synthesis of "bis(demethyl)-deoxyharringtonine" are less common in readily available literature, the established synthetic routes for other deoxy- forms of harringtonine provide a foundation for its potential creation.

Structure-Activity Relationship Studies Based on Chemical Modifications

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more effective drugs. Studies have shown that the ester side chain is critical for the antitumor activity of these alkaloids, as the cephalotaxine nucleus by itself is significantly less active nih.gov.

Key findings from structure-activity relationship (SAR) studies include:

Stereochemistry is crucial : The natural (-)-enantiomer of cephalotaxine is required for tumor inhibition. Synthetic esters made from the (+)-enantiomer are inactive nih.gov.

The ester side chain is essential : An aliphatic side chain attached to the C-3 hydroxyl group of cephalotaxine is necessary to enhance its activity.

Modifications at the C4' position are promising : Alterations at this position on the side chain, including the introduction of different esters, thioesters, amides, and anhydrides, are a major focus for developing new derivatives researchgate.net.

These studies guide the design of new analogues with potentially improved efficacy and reduced toxicity.

Metabolic Fate and Metabolite Identification Research

Homoharringtonine undergoes metabolism in the body, primarily through hydrolysis by plasma esterases. This process cleaves the ester bond, separating the side chain from the cephalotaxine core. The major metabolite formed through this pathway is 4'-Demethyl Homoharringtonine (4'-DMHHT). This metabolic transformation is a key aspect of the drug's pharmacokinetic profile. While the primary route of elimination for homoharringtonine is not yet fully understood, it is known that renal elimination accounts for less than 15% of its clearance.

Identification of this compound as a Degradation Product or Metabolite of Related Alkaloids

There is no scientific literature available that identifies this compound as a degradation product or metabolite of homoharringtonine or other related Cephalotaxus alkaloids. While the metabolism of homoharringtonine has been a subject of interest in clinical and pharmacological studies, the formation of a 4'-demethylated version has not been reported.

Metabolic studies of complex natural products like HHT typically focus on major transformation pathways such as hydrolysis of the ester linkage, oxidation, and conjugation reactions, which facilitate excretion. The specific demethylation at the 4'-position of the side chain has not been documented as a significant metabolic route in any published research.

Studies on Enzymatic and Non-Enzymatic Degradation Pathways

Consistent with the lack of identification, there are no studies detailing the enzymatic or non-enzymatic degradation pathways that would lead to the formation of this compound.

Enzymatic degradation of alkaloids in biological systems is often mediated by cytochrome P450 enzymes, which can catalyze demethylation reactions. However, no research has specifically investigated or identified the action of these enzymes on the 4'-position of the homoharringtonine side chain.

Non-enzymatic degradation, which might occur under specific pH, temperature, or light conditions, has also not been reported to yield this particular compound. Stability studies of homoharringtonine have generally focused on the hydrolysis of the ester bond, which is considered the primary route of its non-enzymatic degradation.

Application of Isotopic Labeling in Research

The application of isotopic labeling in the study of this compound is entirely absent from the scientific record, as the compound itself has not been identified.

Synthesis and Use of Isotopically Labeled this compound for Research Probes

Reflecting the lack of its identification as a significant metabolite or degradation product, there are no published methods for the synthesis of isotopically labeled this compound. Consequently, its use as a research probe to investigate biological processes or as a standard for analytical quantification has not been explored.

While the synthesis of isotopically labeled homoharringtonine, such as [¹⁴C]-HHT, has been achieved for use in mass balance and pharmacokinetic studies, this work has not extended to its hypothetical demethylated analogues.

Q & A

Q. What analytical methods are recommended for quantifying 4'-Demethyl Homoharringtonine in preclinical studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity in detecting this compound and its metabolites in biological matrices. For instance, MS/MS enables direct detection of hydrolysis products (e.g., homoharringtonine acid) formed via esterase activity . HPLC-UV is an alternative for routine quantification but lacks the resolution for complex metabolite profiling. A comparative table of methods from preclinical studies is summarized below:

| Method | Sensitivity | Application | Key Reference |

|---|---|---|---|

| LC-MS/MS | 0.1–1 ng/mL | Metabolite profiling in plasma/serum | |

| HPLC-UV | 10–50 ng/mL | Bulk quantification in cell lysates |

Q. What is the primary mechanism of action of this compound in inhibiting cancer cell proliferation?

Methodological Answer: this compound binds to the 60S ribosomal subunit, blocking the elongation phase of protein synthesis. This disrupts the formation of peptide bonds (e.g., acetylphenylalanyl-puromycin) in leukemia and solid tumor cells . To validate this mechanism, researchers use ribosome-binding assays with radiolabeled puromycin and Western blotting to monitor downstream effects on STAT3 phosphorylation (Tyr705) and apoptosis markers like Bcl-2 .

Q. Which experimental models are validated for studying this compound’s antileukemic activity?

Methodological Answer: Acute myeloid leukemia (AML) cell lines (e.g., Kasumi-1, Mv4-11) and xenograft models in immunodeficient mice (e.g., SCID) are widely used. Dose-response experiments typically employ MTT assays (IC50 range: 0.7–3.7 µM) and clonogenic survival tests to assess cytotoxic effects . For in vivo studies, pharmacokinetic parameters (e.g., half-life, tissue distribution) must be optimized using LC-MS/MS to ensure therapeutic efficacy .

Advanced Research Questions

Q. How does this compound synergize with epigenetic modifiers like JQ1 in AML therapy?

Methodological Answer: Preclinical studies demonstrate synergistic apoptosis when combined with BRD4 inhibitors (e.g., JQ1). Experimental designs involve co-treatment of AML cells (Kasumi-1, Mv4-11) with sub-therapeutic doses of both agents, followed by flow cytometry for Annexin V/PI staining and RNA-seq to identify downregulated survival pathways (e.g., MYC, BCL2) . Synergy is quantified via Chou-Talalay combination indices .

Q. What strategies address contradictory data on this compound’s IC50 values across cell lines?

Methodological Answer: Variability in IC50 (e.g., 0.7 µM in H1975 vs. 3.7 µM in A549 cells ) arises from differences in drug uptake, ribosomal subunit composition, or ABC transporter expression. To resolve contradictions:

Q. How can researchers identify biomarkers predictive of this compound resistance?

Methodological Answer: Proteomic profiling of resistant vs. sensitive leukemia cells (e.g., HL-60, K562) reveals upregulated pathways such as PI3K/Akt or STAT3. Methods include:

- SILAC-based mass spectrometry to quantify phosphoproteome changes .

- CRISPR-Cas9 screens to pinpoint genes conferring resistance (e.g., BCL2L1).

- Clinical correlation using bone marrow samples from non-responders in trials .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of this compound on STAT3 signaling?

Methodological Answer: Discrepancies arise from cell-type-specific signaling contexts. For example, STAT3 inhibition is pronounced in IL-6-stimulated hematologic cells but less so in solid tumors . To reconcile findings:

- Use phospho-STAT3 (Tyr705) ELISAs across multiple models.

- Compare transcriptomic datasets (e.g., RNA-seq) to identify co-regulated pathways.

- Control for autocrine cytokine production in culture media .

Clinical Translation Considerations

Q. What are critical parameters for designing Phase I/II trials involving this compound?

Methodological Answer: Key considerations include:

- Dosing: Pharmacokinetic-guided escalation based on LC-MS/MS monitoring of plasma levels .

- Patient selection: ECOG scores ≤2, exclusion of prior HHT exposure, and genetic screening for BCR-ABL mutations .

- Endpoint design: Use composite endpoints (e.g., complete remission + minimal residual disease) for hematologic malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.